2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
BenchChem offers high-quality 2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-21-7-5-6-8-22(21)37-4)24(17-9-11-28-12-10-17)33-27(29-16)31-25(32-33)18-13-19(35-2)15-20(14-18)36-3/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWHQYSJRGMITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539831-97-5) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound features a triazolopyrimidine core fused with a pyridine ring and multiple methoxy-substituted phenyl groups. The molecular formula is with a molecular weight of 498.5 g/mol. The presence of methoxy groups is significant as they can influence the compound's solubility and absorption characteristics, which are critical for drug development.
The compound exhibits potential activity against various biological targets, particularly in cancer therapy. Its structural components suggest that it may inhibit key enzymes involved in tumorigenesis. For instance, compounds with similar structures have been shown to target dihydrofolate reductase (DHFR) , which is crucial for DNA synthesis and repair processes. By inhibiting DHFR, the compound could potentially limit the proliferation of cancer cells by disrupting nucleotide synthesis .
Antitumor Activity
Research indicates that triazolopyrimidine derivatives demonstrate significant antitumor properties. For example, related compounds have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and others. The presence of methoxy groups in the compound enhances its interaction with biological targets, potentially increasing its cytotoxic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazolopyrimidine derivatives:
- Inhibition of Dihydrofolate Reductase :
- Cytotoxicity Against Cancer Cell Lines :
-
Molecular Docking Studies :
- Molecular docking simulations suggest that the compound fits well into the active sites of kinases involved in cancer progression, indicating its potential as an inhibitor .
Comparative Analysis
The following table summarizes the biological activities and structural features of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. 5-Methyl-7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | Lacks methoxy groups | Antitumor activity against MCF-7 |
| 2. 2-(4-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Contains chlorophenyl group | Moderate cytotoxicity against various cancer lines |
| 3. 3-(3-Methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Fluorophenyl substitution | Exhibits antibacterial properties |
Q & A
Q. What are the established synthetic routes for synthesizing triazolopyrimidine derivatives structurally analogous to the target compound?
- Methodological Answer : Triazolopyrimidine cores are typically synthesized via cyclocondensation reactions. For example, describes the synthesis of related 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives using an additive-assisted protocol, optimizing solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., p-toluenesulfonic acid) to improve yields . highlights the use of sulfamoylphenyl groups introduced via carboxamide coupling, suggesting that N-functionalization steps may require controlled anhydrous conditions and coupling agents like EDCI/HOBt .
Q. Key Parameters for Synthesis :
| Parameter | Typical Conditions | References |
|---|---|---|
| Cyclocondensation Solvent | Ethanol/water (3:1 v/v) | |
| Coupling Agents | EDCI, HOBt, DMF | |
| Reaction Time | 12–24 hours at 80–100°C |
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?
- Methodological Answer : X-ray crystallography (as in ) is definitive for resolving regiochemistry. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was confirmed using SHELXTL software, with hydrogen bonding and π-π stacking interactions mapped to validate the core structure . Complementary techniques include:
- NMR : - and -NMR to assign methoxy and pyridinyl substituents.
- HRMS : High-resolution mass spectrometry to verify molecular weight.
- IR Spectroscopy : To confirm carboxamide C=O stretches (~1650–1700 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity for this compound?
- Methodological Answer : and suggest triazolopyrimidines are screened for enzyme inhibition (e.g., kinases) or receptor binding. Protocols include:
- Kinase Inhibition : Use ATP-coupled assays with recombinant enzymes (e.g., EGFR kinase) and measure IC via fluorescence polarization.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex triazolopyrimidine derivatives with multiple substituents?
- Methodological Answer : and emphasize Design of Experiments (DoE) and heuristic algorithms. For example, Bayesian optimization can systematically vary parameters (temperature, catalyst loading, solvent ratio) to maximize yield. A case study in achieved a 30% yield increase in diazomethane synthesis by optimizing flow rates and residence times in a continuous-flow reactor .
Q. Example Optimization Workflow :
Define critical parameters (e.g., temperature, stoichiometry).
Use fractional factorial design to screen variables.
Apply response surface methodology (RSM) for fine-tuning .
Q. How should contradictory data between computational docking predictions and experimental bioactivity results be resolved?
- Methodological Answer : Discrepancies may arise from ligand flexibility or solvent effects. and recommend:
- MD Simulations : Perform molecular dynamics (10–100 ns) to assess binding mode stability.
- Free Energy Perturbation (FEP) : Quantify binding affinity differences for analogs.
- Experimental Validation : Synthesize and test derivatives with modified substituents (e.g., replacing pyridinyl with phenyl) to isolate contributing factors .
Q. What strategies are effective for improving aqueous solubility of this hydrophobic triazolopyrimidine derivative?
- Methodological Answer : and propose structural modifications:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters).
- Co-crystallization : Use hydrophilic co-formers (e.g., cyclodextrins) as in , which improved solubility of a thiazolopyrimidine via DMF co-crystallization .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm, PDI <0.2) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported IC50_{50}50 values across different assay conditions?
- Methodological Answer : Variability may stem from assay protocols (e.g., ATP concentrations in kinase assays). Standardize conditions:
- ATP Concentration : Fix at 10 µM for kinase assays.
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases).
- Statistical Analysis : Use ANOVA to identify significant inter-experimental differences (p <0.05) .
Computational and Structural Questions
Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
